![molecular formula C18H17NO5 B5521543 2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N,N-DIMETHYLACETAMIDE](/img/structure/B5521543.png)
2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N,N-DIMETHYLACETAMIDE
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Overview
Description
2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N,N-DIMETHYLACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of benzo[c]chromen-6-one derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N,N-DIMETHYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzo[c]chromen-6-one core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Methoxylation: Introduction of the methoxy group at the 8th position is usually done using methanol in the presence of a suitable catalyst.
Acetylation: The acetyl group is introduced through a reaction with acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N,N-DIMETHYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces alcohols.
Scientific Research Applications
2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N,N-DIMETHYLACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N,N-DIMETHYLACETAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating signaling pathways: Affecting pathways such as oxidative stress response and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid
- Methyl 2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate
- N,N-diethyl-2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide
Uniqueness
2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N,N-DIMETHYLACETAMIDE is unique due to its specific structural features, such as the presence of the N,N-dimethylacetamide moiety, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxy-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-19(2)17(20)10-23-12-5-7-14-13-6-4-11(22-3)8-15(13)18(21)24-16(14)9-12/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGDHKVKKPATNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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